(2-Azidoethyl)(prop-1-en-1-yl)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azidoethyl)(prop-1-en-1-yl)propanedinitrile typically involves the reaction of an appropriate alkyl halide with sodium azide, followed by a subsequent reaction with a nitrile compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or acetonitrile, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the process is safe and cost-effective for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Azidoethyl)(prop-1-en-1-yl)propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Azidoethyl)(prop-1-en-1-yl)propanedinitrile has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Azidoethyl)(prop-1-en-1-yl)propanedinitrile involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. This property makes it useful in bioconjugation and labeling studies. The nitrile group can interact with various enzymes and proteins, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Azidoethyl)(but-1-en-1-yl)propanedinitrile: Similar structure but with a butenyl group instead of a propenyl group.
(2-Azidoethyl)(prop-1-en-1-yl)butanedinitrile: Similar structure but with a butanedinitrile group instead of a propanedinitrile group.
Uniqueness
(2-Azidoethyl)(prop-1-en-1-yl)propanedinitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its azido group allows for versatile chemical modifications, while the nitrile group provides stability and reactivity in various chemical environments.
Eigenschaften
CAS-Nummer |
649759-75-1 |
---|---|
Molekularformel |
C8H9N5 |
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
2-(2-azidoethyl)-2-prop-1-enylpropanedinitrile |
InChI |
InChI=1S/C8H9N5/c1-2-3-8(6-9,7-10)4-5-12-13-11/h2-3H,4-5H2,1H3 |
InChI-Schlüssel |
QHDFRMVEPWPQFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(CCN=[N+]=[N-])(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.